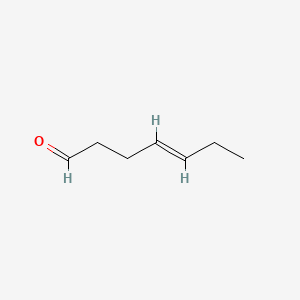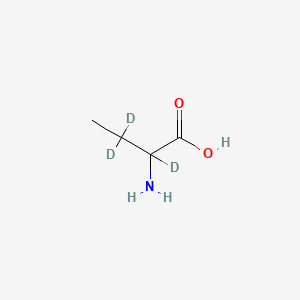
trans-2-(2-Ethylphenyl)cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(2-Ethylphenyl)cyclopentanol: is an organic compound with the molecular formula C13H18O It is a cyclopentanol derivative where the hydroxyl group is attached to the second carbon of the cyclopentane ring, and an ethylphenyl group is attached to the same carbon in a trans configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Ethylphenyl)cyclopentanol typically involves the use of Grignard reagents. One common method includes the reaction of cyclopentene oxide with a Grignard reagent derived from 2-ethylphenylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-2-(2-Ethylphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopentane derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 2-(2-ethylphenyl)cyclopentanone.
Reduction: Formation of 2-(2-ethylphenyl)cyclopentane.
Substitution: Formation of 2-(2-ethylphenyl)cyclopentyl chloride.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, trans-2-(2-Ethylphenyl)cyclopentanol can be used as an intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its structural properties may make it suitable for use in the development of polymers and resins.
Mécanisme D'action
The mechanism of action for trans-2-(2-Ethylphenyl)cyclopentanol would depend on its specific application. In general, the compound’s effects are mediated through interactions with molecular targets such as enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, while the ethylphenyl group can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- trans-2-(4-Ethylphenyl)cyclopentanol
- trans-2-(4-Dimethylaminophenyl)cyclopentanol
- 1-(2-Aminoethyl)cyclopentanol
Comparison: Compared to its analogs, trans-2-(2-Ethylphenyl)cyclopentanol is unique due to the position and configuration of the ethylphenyl group.
Propriétés
Formule moléculaire |
C13H18O |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
2-(2-ethylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O/c1-2-10-6-3-4-7-11(10)12-8-5-9-13(12)14/h3-4,6-7,12-14H,2,5,8-9H2,1H3 |
Clé InChI |
HPMFTPFDSMPWNL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1C2CCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-des-[(3S)-Tetrahydro-3-furanyl]-2-isopropyl Empagliflozin](/img/structure/B13408282.png)
![4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13408288.png)
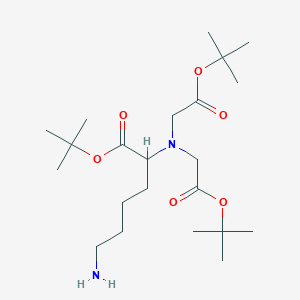
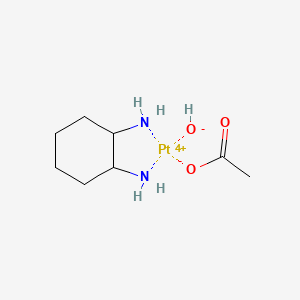

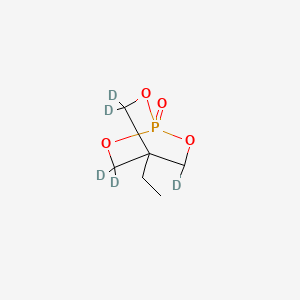
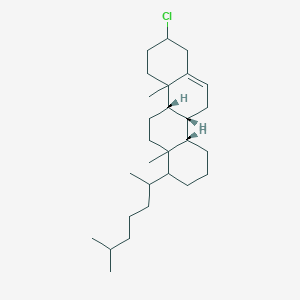
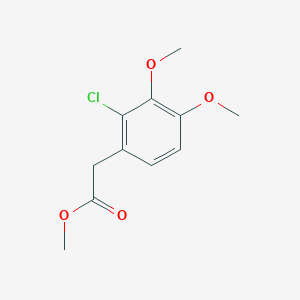
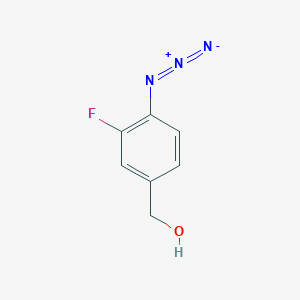

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13408330.png)

